
(Chlorodifluoromethylthio)methyl chloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chlorodifluoromethylthio)methyl chloride, 95% (CDMTC-95) is an organochlorine compound that is used in a variety of scientific and industrial applications. CDMTC-95 is a colorless, volatile, and flammable liquid with a low boiling point and a slightly sweet odor. It is a highly reactive compound and can be used as a reagent in a wide range of chemical reactions, including organic synthesis and polymerization. CDMTC-95 is also used as a gas-phase reagent for the production of various fluorinated compounds, including fluorinated polymers.
科学研究应用
(Chlorodifluoromethylthio)methyl chloride, 95% is used in a variety of scientific applications, including organic synthesis, polymerization, and gas-phase chemistry. It is also used as a reagent in the synthesis of a variety of fluorinated compounds, including fluorinated polymers. In addition, (Chlorodifluoromethylthio)methyl chloride, 95% is used for the synthesis of various organofluorine compounds, including fluorinated carbamates and fluorinated alcohols.
作用机制
The mechanism of action of (Chlorodifluoromethylthio)methyl chloride, 95% is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product. This intermediate is believed to be a chloroform-difluoromethylthiomethyl radical, which is capable of reacting with a variety of substrates.
Biochemical and Physiological Effects
(Chlorodifluoromethylthio)methyl chloride, 95% has not been extensively studied in terms of its biochemical and physiological effects. However, it is known to be highly reactive, and it is believed to be toxic if ingested. Therefore, it is important to take appropriate safety precautions when handling this compound.
实验室实验的优点和局限性
The advantages of using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments include its low boiling point and its ability to react with a variety of substrates. Additionally, it is relatively non-toxic, making it a safer choice for laboratory experiments than other organochlorine compounds. However, there are some limitations to using (Chlorodifluoromethylthio)methyl chloride, 95% for laboratory experiments, including its flammability and its reactivity with moisture, which can lead to the formation of hazardous byproducts.
未来方向
There are a variety of potential future directions for research on (Chlorodifluoromethylthio)methyl chloride, 95%. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Additionally, further research could be conducted to develop safer methods of synthesis and handling of this compound. Additionally, research could be conducted to develop methods to reduce the reactivity of (Chlorodifluoromethylthio)methyl chloride, 95% with moisture, as this could reduce the formation of hazardous byproducts. Finally, further research could be conducted to investigate the potential of (Chlorodifluoromethylthio)methyl chloride, 95% as a reagent for the synthesis of various fluorinated compounds, including fluorinated polymers.
合成方法
(Chlorodifluoromethylthio)methyl chloride, 95% can be synthesized through a variety of methods, including the reaction of chloroform and difluoromethylthiomethane, the reaction of chloroform and difluoromethylthiocyclobutane, or the reaction of chloroform and difluoromethylthiocyclohexane. In all cases, the reaction is conducted in a solvent such as ethanol or dimethylformamide, and the resulting product is then purified by distillation.
属性
IUPAC Name |
chloro-(chloromethylsulfanyl)-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2S/c3-1-7-2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNVTHYGCJJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

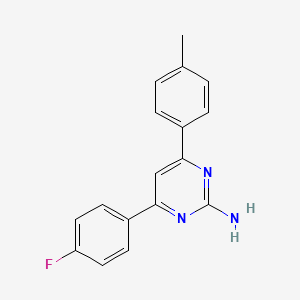

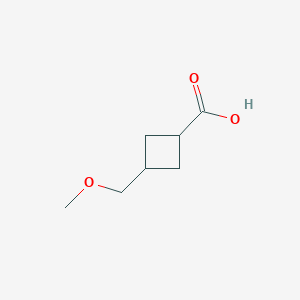


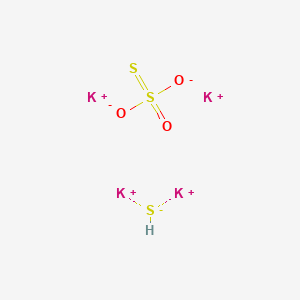

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)
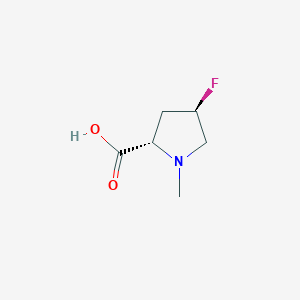
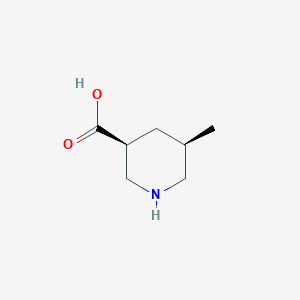



![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)